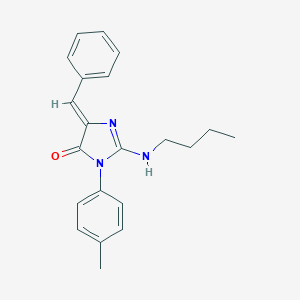
2,5-Dihexylterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihexylterephthalonitrile (DHTN) is a chemical compound that belongs to the family of terephthalonitrile derivatives. It has been widely studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Aplicaciones Científicas De Investigación
2,5-Dihexylterephthalonitrile has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging biological tissues and cells. It has also been investigated for its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Mecanismo De Acción
The mechanism of action of 2,5-Dihexylterephthalonitrile is not fully understood, but it is believed to interact with biological membranes and proteins. It has been shown to have a high affinity for lipids and can penetrate cell membranes, which may be responsible for its potential as a drug delivery agent. This compound has also been shown to have a fluorescent property, which makes it useful for imaging biological tissues and cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to be non-toxic and biocompatible. It has been used in various cell culture studies without any adverse effects on cell viability or function. This compound has also been shown to have a low toxicity profile in animal studies, making it a potential candidate for further biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Dihexylterephthalonitrile in lab experiments is its ability to penetrate cell membranes, which makes it useful for drug delivery and imaging studies. It is also non-toxic and biocompatible, making it a safe compound to use in cell culture and animal studies. However, the synthesis of this compound is a complex process that requires specialized equipment and handling of hazardous chemicals. It is also a relatively expensive compound, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 2,5-Dihexylterephthalonitrile. One area of interest is the development of this compound-based organic semiconductors for electronic devices. Another area of research is the use of this compound as a drug delivery agent for targeted therapies. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound is a promising compound that has potential applications in various scientific fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
2,5-Dihexylterephthalonitrile can be synthesized by the reaction of 2,5-dihexylterephthalic acid with thionyl chloride and then with ammonia. The resulting compound is then subjected to a reaction with sodium azide and then reduced with hydrogen gas to obtain this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Propiedades
Fórmula molecular |
C20H28N2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2,5-dihexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
QVFHNLFCSOFJED-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















